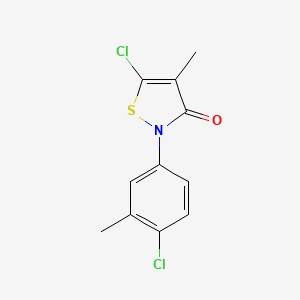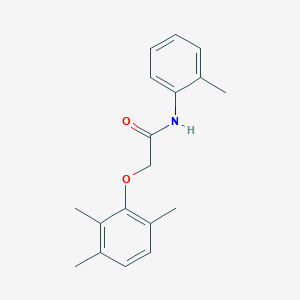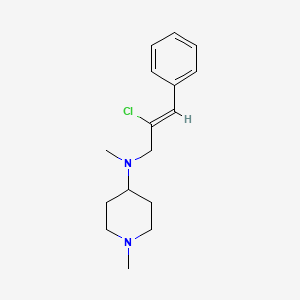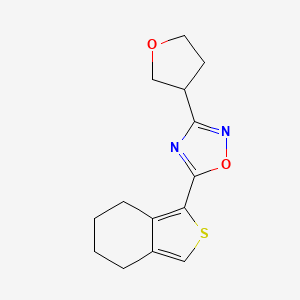
5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-3(2H)-isothiazolone
説明
"5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-3(2H)-isothiazolone" is a chemical compound of interest in various scientific fields. It belongs to the isothiazolone class of compounds, which are known for their diverse chemical and biological properties.
Synthesis Analysis
The synthesis of isothiazolone derivatives, including those with chloro substituents, often involves complex chemical reactions. For instance, Khalaj et al. (2004) discuss the synthesis of various 2-(4-substituted phenyl)-3(2H)-isothiazolone derivatives, including those with chloro substituents, demonstrating the versatility and complexity of these synthesis processes (Khalaj, Adibpour, Shahverdi, & Daneshtalab, 2004).
Molecular Structure Analysis
The molecular structure of isothiazolone derivatives, including chloro-substituted variants, is characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. This structure imparts unique chemical properties to the compound. Wu et al. (2022) provide insights into the structural properties of similar compounds using spectroscopic methods and X-ray crystallography (Wu et al., 2022).
Chemical Reactions and Properties
Isothiazolones, including chloro-substituted variants, participate in various chemical reactions due to their reactive functional groups. Ghosh (1999) studied the reactions of isothiazolones with amines, highlighting their chemical reactivity and potential applications (Ghosh, 1999).
Physical Properties Analysis
The physical properties of isothiazolones, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Detailed studies specific to 5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-3(2H)-isothiazolone's physical properties are limited, but the general properties of similar compounds can be inferred from related research.
Chemical Properties Analysis
The chemical properties of isothiazolones are largely defined by their functional groups. The presence of chloro groups in 5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-3(2H)-isothiazolone likely affects its reactivity and interaction with other chemicals. Research by Lee and Kim (1993) on similar compounds can provide insights into these properties (Lee & Kim, 1993).
科学的研究の応用
Antibacterial Properties
5-Chloro-2-(4-chloro-3-methylphenyl)-4-methyl-3(2H)-isothiazolone has been studied for its antibacterial properties. Research has shown that this compound, along with other isothiazolone derivatives, exhibits moderate to high antibacterial activity against selected Gram-negative and Gram-positive bacteria. These activities were evaluated using the agar dilution method. Notably, compounds with electron-withdrawing groups at the 4-position of the phenyl ring showed increased activity against Gram-positive bacteria, while those with piperazine derivatives were more active against Gram-negative bacteria (Khalaj, Adibpour, Shahverdi, & Daneshtalab, 2004).
Analytical Chemistry
In the field of analytical chemistry, the quantification of isothiazolone compounds, including 5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-3(2H)-isothiazolone, has been addressed. Techniques such as chromatography have been utilized for the purification and quantification of these compounds. These methods are crucial for creating calibration standards used in quantification (Matissek & Lehnguth, 1988).
Cosmetic Industry Applications
The use of 5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-3(2H)-isothiazolone in the cosmetic industry has been explored, particularly as a preservative. Studies have identified it as a major effective component in methyl isothiazolone formulations used in cosmetics. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography have been applied for the detection and identification of these compounds in cosmetic products (Matissek, 1986).
Reaction with Amines
Research has also delved into the reaction of 5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-3(2H)-isothiazolone with amines. This is relevant in applications where amines are present, as they can degrade the isothiazolone molecule. Understanding these reactions is crucial for developing strategies to stabilize these molecules in industrial applications (Ghosh, 1999).
Antimicrobial Activity Against Drug-Resistant Bacteria
The compound has shown potent bactericidal activity against multi-drug resistant Acinetobacter baumannii clinical isolates. This finding is particularly significant given the increasing challenge of multi-drug resistance in nosocomial pathogens. The structure-activity relationship analysis of isothiazolones in this context suggests the importance of the chloro-group on the heterocyclic ring for this activity (Luna et al., 2019).
特性
IUPAC Name |
5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NOS/c1-6-5-8(3-4-9(6)12)14-11(15)7(2)10(13)16-14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOXRSJAOKOHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=C(S2)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-1,2-thiazol-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide dihydrochloride](/img/structure/B5636885.png)
![3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5636896.png)

![2-ethyl-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5636905.png)


![[4-(methylthio)phenyl][4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5636935.png)
![methyl 3-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5636942.png)
![8-(3-chloro-4-fluorobenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5636950.png)
![4-{5-[(4-bromobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5636958.png)

![3-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5636978.png)
![(1-{[methyl(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]methyl}cyclopentyl)methanol](/img/structure/B5636986.png)
